

Comparative Guide to the Biological Activity of (2-Amino-5-methoxyphenyl)methanol Derivatives

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Compound of Interest

Compound Name:	(2-Amino-5-methoxyphenyl)methanol
Cat. No.:	B112770

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derivatives of **(2-Amino-5-methoxyphenyl)methanol**. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of **(2-Amino-5-methoxyphenyl)methanol** have emerged as a promising scaffold in the design of novel anticancer agents. Notably, several studies have highlighted their potential as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Comparison of in vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various **(2-Amino-5-methoxyphenyl)methanol** derivatives against a panel of human cancer cell lines. The half-

maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	Modification of (2-Amino-5- methoxyphenyl) methanol Core	Cancer Cell Line	IC50 (μM)	Reference
1a	2-Amino-N- methoxybenzami- de derivative	A549 (Lung)	0.095	[1]
1b	2-Amino-N- methoxybenzami- de derivative	A549 (Lung)	0.071	[1]
2a	4H- benzo[h]chromene derivative	EGFRWT	3.27	[2]
2b	4H- benzo[h]chromene derivative	EGFR790M	1.92	[2]
3	Thiazole derivative (p- chlorobenzylamino)	U-937 (Leukemia)	5.7	[3]
4	Thiazole derivative (p- chlorophenethylamino)	U-937 (Leukemia)	12.2	[3]
5	Thiazole derivative (p- methoxyphenethylamino)	SK-MEL-1 (Melanoma)	Not specified	[3]
6	1,2,4-triazole-5- one derivative	60 cell line panel	Growth Inhibition	[4][5]

Antimicrobial Activity

In addition to their anticancer properties, derivatives of **(2-Amino-5-methoxyphenyl)methanol** have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. Schiff bases and other heterocyclic derivatives have shown particular promise in this area.

Comparison of in vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected **(2-Amino-5-methoxyphenyl)methanol** derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound Type	Modification of (2-Amino-5- methoxyphenyl)methanol Core	Microbial Strain	MIC (µg/mL)	Reference
Schiff Base 1	Vanillin analogue	Staphylococcus aureus	Not specified	[6]
Schiff Base 2	Vanillin analogue	Bacillus subtilis	Not specified	[6]
Schiff Base 3	Vanillin analogue	Escherichia coli	Not specified	[6]
Schiff Base 4	Vanillin analogue	Proteus vulgaris	Not specified	[6]
Schiff Base 5	Vanillin analogue	Aspergillus niger	Not specified	[6]
Schiff Base 6	Benzoin and Salicylaldehyde derived	Various bacteria and fungi	Significant activity	[7]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

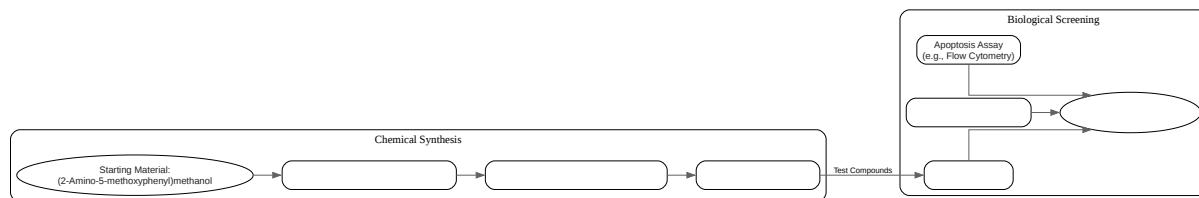
- Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for Synthesis and Anticancer Screening

The following diagram illustrates a typical workflow for the synthesis of novel **(2-Amino-5-methoxyphenyl)methanol** derivatives and their subsequent evaluation for anticancer activity.

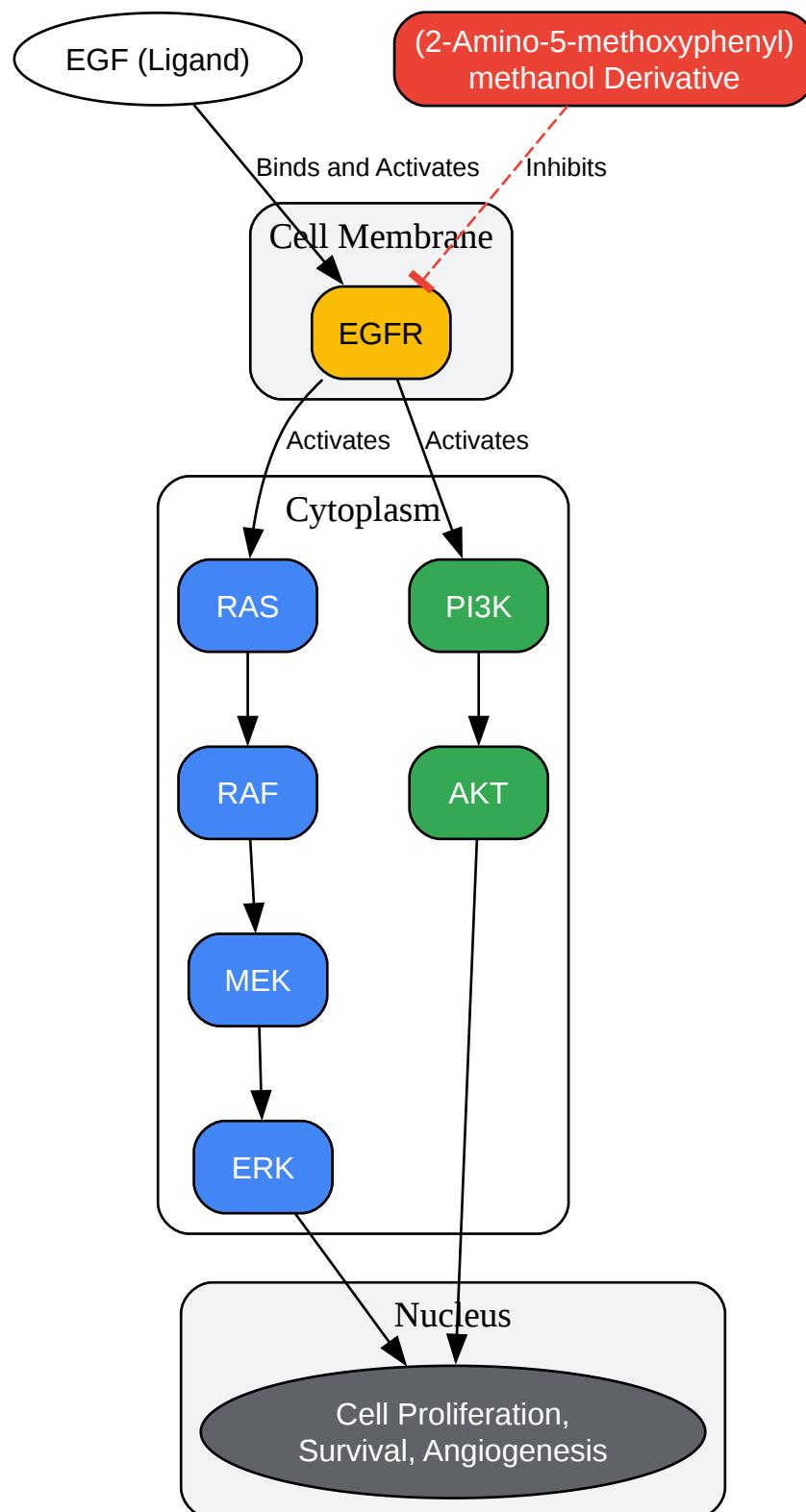


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Caption: A generalized workflow from chemical synthesis to biological evaluation of anticancer drug candidates.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature in many cancers. Certain **(2-Amino-5-methoxyphenyl)methanol** derivatives have been shown to inhibit EGFR activity.

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Caption: Simplified EGFR signaling pathway and the inhibitory action of specific derivatives.

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